5-methyl-2,2'-bi-1,3-benzothiazole
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Overview
Description
“5-methyl-2,2’-bi-1,3-benzothiazole” is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one at lower temperature .
Molecular Structure Analysis
The molecular structure of “5-methyl-2,2’-bi-1,3-benzothiazole” is not explicitly mentioned in the search results. However, a related compound, “5-METHYL-2-(2-(2-METHYLPHENYL)VINYL)-1,3-BENZOTHIAZOLE”, has a linear formula of C17H15NS .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied extensively. For instance, in a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-methyl-2,2’-bi-1,3-benzothiazole” are not explicitly mentioned in the search results. However, benzothiazole, the parent compound, is a colorless, slightly viscous liquid with a sulfurous odor and meaty flavor .
Mechanism of Action
The mechanism of action of “5-methyl-2,2’-bi-1,3-benzothiazole” is not explicitly mentioned in the search results. However, benzothiazole derivatives have shown various biological activities. For example, new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .
Safety and Hazards
The safety and hazards of “5-methyl-2,2’-bi-1,3-benzothiazole” are not explicitly mentioned in the search results. However, benzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
The future directions of “5-methyl-2,2’-bi-1,3-benzothiazole” are not explicitly mentioned in the search results. However, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c1-9-6-7-13-11(8-9)17-15(19-13)14-16-10-4-2-3-5-12(10)18-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUNZDPQZPJLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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